(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one
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Overview
Description
(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one is a complex organic compound that features a combination of multiple functional groups, including an indole moiety, a piperidine ring, and a butenedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the piperidine ring and the butenedioic acid group. Common reagents used in these steps include:
- Indole derivatives
- Piperidine
- Butenedioic acid derivatives
- Catalysts such as palladium or copper complexes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The butenedioic acid group can be reduced to form corresponding alcohols or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid, while reduction of the butenedioic acid group could produce butane-2,3-diol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying biological processes involving indole derivatives. It could also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
In medicine, this compound might be investigated for its potential pharmacological properties. The presence of the indole moiety suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could play a key role in binding to these targets, while the piperidine ring and butenedioic acid group might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Piperidine: A simple cyclic amine that is a common building block in organic synthesis.
Maleic acid: An unsaturated dicarboxylic acid similar to the butenedioic acid group.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of the indole moiety, in particular, sets it apart from other compounds, as indole derivatives are known for their diverse biological activities.
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H24N2O.C4H4O4/c1-21(17-10-4-2-5-11-17)18-12-6-7-13-19(18)23(20(21)24)16-22-14-8-3-9-15-22;5-3(6)1-2-4(7)8/h2,4-7,10-13H,3,8-9,14-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
VJJPMBLTEUZRLG-BTJKTKAUSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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